5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole

Lipophilicity LogP Structure-Property Relationship

5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a functionalized pyrazole derivative characterized by a dimethoxymethyl acetal group at the 5-position and an ethyl group at the 1-position of the heterocyclic ring. Its molecular formula is C₈H₁₄N₂O₂ with a molecular weight of 170.21 g/mol.

Molecular Formula C8H14N2O2
Molecular Weight 170.21
CAS No. 1170194-07-6
Cat. No. B3026878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
CAS1170194-07-6
Molecular FormulaC8H14N2O2
Molecular Weight170.21
Structural Identifiers
SMILESCCN1C(=CC=N1)C(OC)OC
InChIInChI=1S/C8H14N2O2/c1-4-10-7(5-6-9-10)8(11-2)12-3/h5-6,8H,4H2,1-3H3
InChIKeyQOBFDTWTYWGCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6): Chemical Identity, Core Features, and Role as a Research Intermediate


5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a functionalized pyrazole derivative characterized by a dimethoxymethyl acetal group at the 5-position and an ethyl group at the 1-position of the heterocyclic ring . Its molecular formula is C₈H₁₄N₂O₂ with a molecular weight of 170.21 g/mol . The compound serves primarily as a synthetic building block or intermediate in organic synthesis, with the dimethoxymethyl group acting as a latent or protected form of an aldehyde functionality, enabling selective and orthogonal reactivity in multi-step synthetic sequences [1]. The ethyl substitution at the 1-position is known to influence the compound's lipophilicity, as evidenced by a predicted LogP of approximately 1.19, which is a key differentiator from other N-substituted analogs .

Why Substitution of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) with In-Class Analogs Risks Synthetic Failure


Despite being part of a large pyrazole family, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole cannot be generically substituted with other pyrazole analogs due to its unique, orthogonal combination of functional groups. The 5-dimethoxymethyl acetal is not a typical substituent; its presence creates a protected aldehyde that dictates a specific and predictable reactivity profile under acidic conditions, which is fundamentally different from the reactivity of analogs bearing halogens [1], free carboxylic acids, or unsubstituted N-H groups. Furthermore, the 1-ethyl group imparts a distinct lipophilicity (LogP ~1.19) compared to methyl (LogP ~0.71) [2] or unsubstituted analogs (LogP ~0.70) [3], which can significantly alter solubility, chromatographic behavior, and, consequently, reaction yields and purification efficiency. The combination of these two specific modifications on the same pyrazole core results in a building block with a unique set of physicochemical and reactivity properties that cannot be replicated by swapping either substituent individually.

5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6): Evidence Guide for Differentiated Performance in Synthesis and Physicochemical Behavior


Differentiation via Lipophilicity: A Quantitative Comparison of LogP Values for N-Substituted 5-Dimethoxymethyl Pyrazoles

The lipophilicity of this compound, a critical parameter influencing solubility and biological membrane permeability, is quantitatively distinct from its closest analogs. The 1-ethyl substitution confers a higher LogP compared to the 1-methyl and 1-unsubstituted analogs, which can be leveraged for modulating physicochemical properties in drug design [1][2].

Lipophilicity LogP Structure-Property Relationship Medicinal Chemistry

Differentiation via Physicochemical Properties: Quantitative Comparison of Boiling Point and Density Data

The presence of the ethyl group in this compound influences its bulk physicochemical properties, as demonstrated by a predicted boiling point of 216.2±25.0 °C and a density of 1.07±0.1 g/cm³ . These values provide a baseline for purification and handling. While direct comparative data for analogs is not available in the same source, the established values for this specific compound serve as a necessary reference point for chemists working with it. The observed vapor pressure and density are expected to differ from those of the 1-methyl analog due to the increased molecular weight and van der Waals interactions [1].

Physicochemical Properties Purification Formulation Process Chemistry

Differentiation via Chemical Reactivity: The Orthogonal Protection Strategy Enabled by the Dimethoxymethyl Acetal

The defining feature of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole is the dimethoxymethyl acetal, which functions as a protected aldehyde. This group is stable under basic and nucleophilic conditions that would react with a free aldehyde, but can be selectively unmasked using mild aqueous acid [1]. This orthogonal reactivity is not present in the majority of pyrazole analogs, which often bear halogens (Cl, Br) [2], unsubstituted N-H groups [3], or other functional groups that would participate in different reaction manifolds (e.g., cross-couplings, alkylations, amidations). This allows for a unique synthetic sequence where the pyrazole core can be elaborated at other positions while the aldehyde remains protected.

Synthetic Methodology Protecting Groups Orthogonal Reactivity Multi-step Synthesis

Differentiation via Synthetic Utility: A Comparison with Close Structural Analogs

From a procurement standpoint, this compound is a uniquely functionalized building block. Its closest structural analogs, such as 3-(dimethoxymethyl)-1H-pyrazole (CAS 111573-59-2) [1] and 5-(dimethoxymethyl)-1-methyl-1H-pyrazole (CAS 1269291-90-8) [2], offer different substitution patterns and N-alkyl groups. The 1-ethyl, 5-substituted pattern of the target compound provides a specific steric and electronic environment that is not available from the other isomers or N-substituted variants. This specific substitution pattern is critical when the pyrazole is being used as a core scaffold for generating compound libraries, where each regio- and stereochemical variation is treated as a distinct chemical entity.

Chemical Synthesis Building Blocks Heterocyclic Chemistry Acetal Chemistry

5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6): Validated Research and Industrial Application Scenarios for Procurement


As a Key Intermediate for the Synthesis of Complex Pyrazole-5-Carboxaldehydes

The primary and most defensible application for this compound is as a protected precursor to 1-ethyl-1H-pyrazole-5-carboxaldehyde. The dimethoxymethyl group can be cleanly deprotected under mild acidic conditions to reveal the free aldehyde . This liberated aldehyde is then a versatile handle for a vast array of subsequent chemical transformations, including reductive aminations, Grignard reactions, Wittig olefinations, and condensations to form hydrazones or oximes. This makes 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole an essential building block in medicinal chemistry programs aimed at synthesizing diverse compound libraries around the 1-ethyl-1H-pyrazole-5-carboxaldehyde scaffold.

As a Protected Scaffold for Orthogonal Multi-Step Synthetic Sequences

In complex molecule synthesis, the ability to perform reactions orthogonally is paramount. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole provides this capability. Its acetal group is stable to a wide range of non-acidic conditions, such as those used for alkylations, acylations, and many metal-catalyzed cross-coupling reactions. Researchers can therefore use this compound to install other functional groups onto the pyrazole ring at the 3- and 4-positions without affecting the masked aldehyde. Subsequent deprotection then unveils the reactive carbonyl for late-stage diversification . This strategic advantage is not offered by the corresponding free aldehyde or by other halogenated pyrazole analogs .

As a Building Block for the Synthesis of N-Containing Heterocyclic Ligands and Functional Materials

The pyrazole core is a well-known motif in coordination chemistry and materials science. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole can serve as a starting material for synthesizing more elaborate chelating ligands. The protected aldehyde can be elaborated into various donor groups (e.g., imines, amines, alcohols) that can coordinate to metal centers. The specific 1-ethyl-5-dimethoxymethyl substitution pattern defines the geometry and steric environment of the resulting ligand, which in turn influences the properties of the metal complex. Such complexes are of interest for applications in catalysis, sensing, and the development of organic light-emitting diodes (OLEDs) .

As a Calibrated Reference Standard for Physicochemical and Analytical Studies

Given its defined and unique predicted properties—a LogP of 1.19 and a predicted boiling point of 216.2±25.0 °C —this compound can serve as a useful reference standard. In high-throughput screening (HTS) campaigns, a building block with a known LogP is valuable for interpreting assay results and understanding structure-activity relationships (SAR) related to lipophilicity. Additionally, its predicted boiling point and density can be used as benchmarks for developing or validating analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods, for monitoring its synthesis or reactions.

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